4-(2-Azidoethyl)-2,2-dimethylthiomorpholine
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Overview
Description
4-(2-Azidoethyl)-2,2-dimethylthiomorpholine is an organic compound that features an azido group attached to an ethyl chain, which is further connected to a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with an azidoethylating agent. One common method is the N-alkylation of 2,2-dimethylthiomorpholine with 2-azidoethyl-4-methyl benzenesulfonate or 2-azidoethyl-methylsulfonate under basic conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethyl)-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-(2-Azidoethyl)-2,2-dimethylthiomorpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Azidoethyl)-2,2-dimethylthiomorpholine primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioactive. The compound can also be reduced to form amines, which can interact with various biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Azidoethyl-4-methyl benzenesulfonate
- 2-Azidoethyl-methylsulfonate
- 1-Azido-2-chloroethane
Uniqueness
4-(2-Azidoethyl)-2,2-dimethylthiomorpholine is unique due to its thiomorpholine ring, which imparts specific chemical and physical properties. The presence of the azido group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-(2-azidoethyl)-2,2-dimethylthiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4S/c1-8(2)7-12(5-6-13-8)4-3-10-11-9/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRSXZYSUOWDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCN=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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